Octyl trichloroacetate
Overview
Description
Octyl trichloroacetate is a chemical compound with the molecular formula C10H17Cl3O2 . It is also known by other names such as Acetic acid, 2,2,2-trichloro-, octyl ester .
Synthesis Analysis
The synthesis of Octyl trichloroacetate has been studied in the context of lipase-catalyzed reactions . Lipases have been evaluated for their effectiveness in synthesizing octyl esters, including Octyl trichloroacetate . The study found that conversions higher than 90% were achieved . Another study found that the acylation reaction parameters, including temperature, moisture level, shaking speed, and enzyme dose, were subsequently investigated and optimized .Molecular Structure Analysis
The molecular structure of Octyl trichloroacetate consists of 10 carbon atoms, 17 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . The average mass of the molecule is 275.600 Da, and the monoisotopic mass is 274.029419 Da .Scientific Research Applications
1. Influence on Partition Behavior of Tetracyclines
The trichloroacetate anion, a component of octyl trichloroacetate, influences the partition coefficients of various tetracycline analogs in n-octyl alcohol-aqueous phosphate buffer systems. This effect is especially significant at acidic pH values, presumably due to intermolecular ion-pairing between the positively charged tetracycline moiety and the trichloroacetate anion (Klink & Colaizzi, 1973).
2. Extraction from Waste Solutions in Drug Production
Octyl trichloroacetate is used in the extraction of acetate from waste solutions in the production of pharmaceuticals like chloromycetin. Extractants like Aliquat 336 (tri-n-octylmethylammonium chloride) show significant effectiveness in recovering acetate from these streams (Juang & Wu, 1999).
3. Electrocatalytic Reduction of Halogenated Acids
Octyl trichloroacetate is involved in the electrocatalytic reduction of halogenated acids. Studies show that modified electrodes with C60-octasodium calix[8]aryloxy octakis-(propane-3-sulphonate) and Nafion can effectively mediate the electron transfer to α-halogenated organic acids (Liu et al., 2000).
4. Organic Synthesis Reactions
Octyl trichloroacetate is used in nucleophilic addition reactions to internal alkynes, catalyzed by ruthenium complexes. This process is significant for organic synthesis, offering high yield and selectivity (Karabulut et al., 2010).
5. Microextraction of Chloroacetic Acids
It is also involved in dispersive liquid-liquid microextraction techniques for chloroacetic acids (CAAs) from water samples. The CAAs are derivatized using n-octanol in the presence of sulfuric acid during and after extraction, demonstrating the adaptability of octyl trichloroacetate in environmental sampling methods (Saraji et al., 2019).
6. Protein Precipitation
In biochemistry, octyl trichloroacetate aids in the precipitation of proteins, a method used for concentrating protein samples or removing contaminants before downstream applications such as SDS-PAGE or 2D-gels (Koontz, 2014).
7. Catalytic Dechlorination of Disinfection Byproducts
Octyl trichloroacetate is involved in the catalytic dechlorination of trichloroacetic acid, a disinfection byproduct, into acetic acid. This process is particularly relevant in the context of increasing chlorine disinfection and associated risks (Cai et al., 2021).
properties
IUPAC Name |
octyl 2,2,2-trichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXBEJZRKOBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287558 | |
Record name | Octyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl trichloroacetate | |
CAS RN |
16958-78-4 | |
Record name | NSC51569 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloroacetic acid octyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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